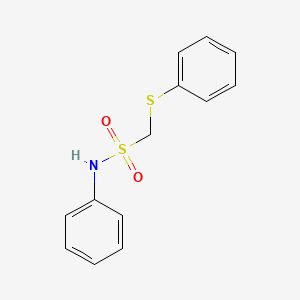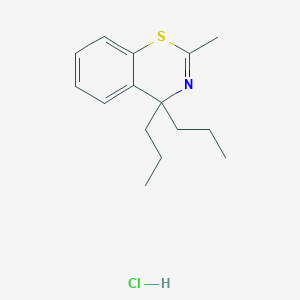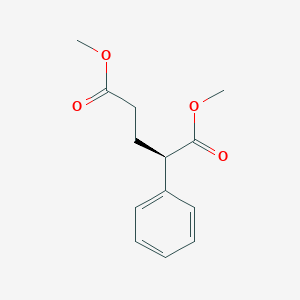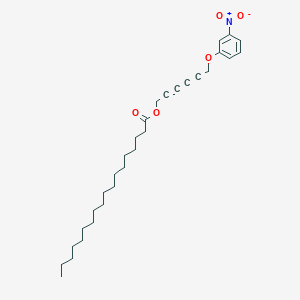
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is an organic compound with a complex structure that includes a nitrophenoxy group, a hexa-2,4-diyn-1-yl chain, and an octadecanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate typically involves multiple steps. One common approach is to start with the preparation of the hexa-2,4-diyn-1-yl intermediate, which can be synthesized through a series of coupling reactions involving alkynes. The nitrophenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the octadecanoate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate exerts its effects involves interactions with molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the hexa-2,4-diyn-1-yl chain can engage in conjugated systems, affecting the compound’s reactivity and stability. The octadecanoate ester provides hydrophobic properties, influencing the compound’s solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Shares the hexa-2,4-diyn-1-yl chain but lacks the nitrophenoxy and octadecanoate groups.
2,4-Hexadiynylidene-1,6-dioxaspiro[4.4]non-3-ene: Contains a similar diynylidene structure but with different functional groups.
Uniqueness
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is unique due to the combination of its nitrophenoxy group, hexa-2,4-diyn-1-yl chain, and octadecanoate ester
Propriétés
Numéro CAS |
58811-62-4 |
|---|---|
Formule moléculaire |
C30H43NO5 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
6-(3-nitrophenoxy)hexa-2,4-diynyl octadecanoate |
InChI |
InChI=1S/C30H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-30(32)36-26-20-17-16-19-25-35-29-23-21-22-28(27-29)31(33)34/h21-23,27H,2-15,18,24-26H2,1H3 |
Clé InChI |
BLKSCACLSSICFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC#CC#CCOC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


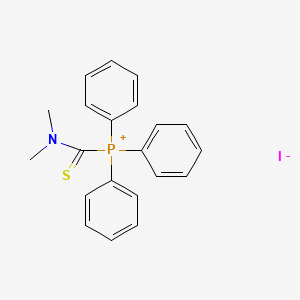
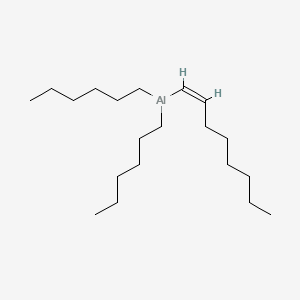
-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
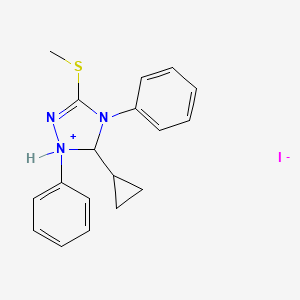
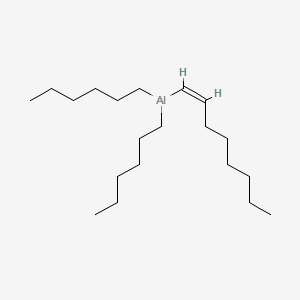
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
